Tert-Butanesulfinamide

描述

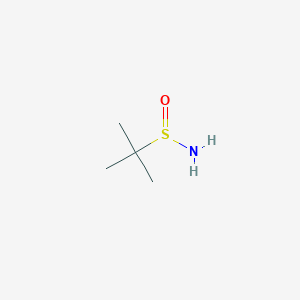

Structure

3D Structure

属性

IUPAC Name |

2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESUXLKAADQNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391967, DTXSID90463241 | |

| Record name | 2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-Butanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146374-27-8, 196929-78-9, 343338-28-3 | |

| Record name | 2-Methyl-2-propanesulfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146374-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylsulfinamide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146374278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylsulfinamide, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196929789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylsulfinamide, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343338283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-Butanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanesulfinamide, 2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpropane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLSULFINAMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F4K704G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERT-BUTYLSULFINAMIDE, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I85YC2ZA8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERT-BUTYLSULFINAMIDE, (R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FEC1T720F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Tert-Butanesulfinamide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butanesulfinamide, a chiral organosulfur compound, has emerged as an indispensable tool in modern asymmetric synthesis, particularly in the stereoselective preparation of chiral amines.[1][2] Its utility stems from its role as a versatile chiral auxiliary, enabling the efficient and highly diastereoselective synthesis of a wide array of amine-containing molecules, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of tert-butanesulfinamide, detailed experimental protocols for its synthesis and application, and a summary of its critical role in synthetic organic chemistry.

Physical Properties

Tert-butanesulfinamide is a white to off-white crystalline solid at room temperature.[1] It is commercially available in both enantiomeric forms, (R)-(+)-tert-butanesulfinamide and (S)-(-)-tert-butanesulfinamide. The physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₁₁NOS | [5][6] |

| Molar Mass | 121.20 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 97-101 °C (racemic) | [5][7] |

| 102-105 °C | [1] | |

| 103-104 °C | [5] | |

| 103-107 °C ((R)-enantiomer) | [8] | |

| 106 °C ((S)-enantiomer) | [5] | |

| Boiling Point | 220.0 ± 23.0 °C (Predicted) | [5][7] |

| Solubility | Soluble in methanol (B129727), chloroform, tetrahydrofuran, dichloromethane, dimethyl sulfoxide, and most organic solvents. | [5][8] |

| pKa | 10.11 ± 0.50 (Predicted) | [5] |

| Specific Rotation | (S)-enantiomer: -2.0 to -6.0 deg (c=1, CHCl₃) | |

| (R)-enantiomer: +4° (c=1, CHCl₃) | [8] |

Spectroscopic Data

The structural characterization of tert-butanesulfinamide is well-documented through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.19 (9H, s, C(CH₃)₃), 3.96 (2H, br s, NH₂) | [5] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 22.1, 55.2 | [5] |

| ¹³C NMR (100 MHz) | δ 22.1, 55.3 | [9] |

| IR (νₘₐₓ/cm⁻¹) | 3231, 2959, 2928, 2869, 1677, 1570, 1475, 1364, 1193, 1030, 893 | [5] |

| Mass Spectrometry (CI+) | m/z 139 (M⁺+1, 800%), 122 (M⁺+1, 100%) | [5] |

Chemical Properties and Applications

Tert-butanesulfinamide is a cornerstone in asymmetric synthesis, primarily utilized as a chiral ammonia (B1221849) equivalent. Its chemical properties are central to its widespread application in the pharmaceutical and fine chemical industries.

Key Chemical Properties:

-

Chiral Auxiliary: Both enantiomers are readily available and serve as powerful chiral auxiliaries, directing the stereochemical outcome of reactions.[1][2]

-

Formation of N-tert-Butanesulfinyl Imines: It readily condenses with a wide range of aldehydes and ketones under mild conditions to form stable N-tert-butanesulfinyl aldimines and ketimines.[1][4] These imines are more resistant to hydrolysis than typical imines but are highly reactive towards nucleophiles.[1]

-

Diastereoselective Nucleophilic Additions: The tert-butanesulfinyl group effectively directs the diastereoselective addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds, enolates) to the imine carbon.[1][10]

-

Protecting Group: The tert-butanesulfinyl group also functions as a versatile protecting group for amines that is stable under basic conditions and can be readily cleaved under mild acidic conditions.[1][11]

Applications in Drug Development:

The methodologies based on tert-butanesulfinamide have been instrumental in the synthesis of numerous biologically active molecules and drug candidates.[3] For instance, it has been employed in the asymmetric synthesis of cetirizine, where the chiral product exhibits higher potency than the racemic mixture.[1] Its application extends to the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[2][12]

Experimental Protocols

Synthesis of Racemic tert-Butanesulfinamide

This protocol describes a general laboratory-scale synthesis.

Materials:

-

tert-Butyl sulfinic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Aqueous ammonia (38%)

-

Saturated NaCl solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of tert-butyl sulfinic acid at -40 °C under a nitrogen atmosphere, add thionyl chloride (5 equivalents).[5][7]

-

Slowly warm the solution to room temperature and stir for 2 hours.[5][7]

-

Concentrate the reaction mixture under high vacuum to obtain crude tert-butyl sulfinyl chloride as a brown oil.[5][7]

-

Slowly add the DCM solution of tert-butylsulfinyl chloride to aqueous ammonia (2.4 equivalents) and stir for 1 hour at room temperature.[5][7]

-

Separate the aqueous layer and wash it with a saturated NaCl solution.[5][7]

-

Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure to yield tert-butylsulfinamide as a white solid.[5]

-

The product can be further purified by recrystallization from hexane.[5]

Asymmetric Synthesis of a Chiral Amine using (R)-tert-Butanesulfinamide

This protocol outlines the general three-step sequence for the asymmetric synthesis of amines.[3]

Step 1: Condensation to form N-tert-Butanesulfinyl Imine

-

Reactants: (R)-tert-butanesulfinamide and a carbonyl compound (aldehyde or ketone).

-

Conditions: The condensation is typically carried out in the presence of a dehydrating agent such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (CuSO₄) in a suitable solvent like THF or DCM.[13]

Step 2: Diastereoselective Nucleophilic Addition

-

Reactant: The N-tert-butanesulfinyl imine formed in Step 1.

-

Nucleophile: A Grignard reagent (R-MgX), organolithium reagent (R-Li), or other suitable nucleophile.

-

Conditions: The reaction is typically performed at low temperatures (e.g., -78 °C to -48 °C) in an anhydrous ethereal solvent like THF or diethyl ether. The tert-butanesulfinyl group directs the nucleophile to attack one face of the C=N double bond, leading to a high diastereomeric excess.[4]

Step 3: Cleavage of the tert-Butanesulfinyl Group

-

Reactant: The N-tert-butanesulfinyl amine adduct from Step 2.

-

Reagent: Hydrochloric acid (HCl) in a protic solvent such as methanol or ethanol.

-

Conditions: The reaction is typically carried out at room temperature. The mild acidic conditions selectively cleave the N-S bond, affording the chiral primary or secondary amine hydrochloride salt in high yield.[1][4]

Visualizations

Caption: Asymmetric synthesis of chiral amines using tert-butanesulfinamide.

Caption: Enantioselective synthesis of tert-butanesulfinamide.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. tert-Butanesulfinamide | 146374-27-8 [chemicalbook.com]

- 6. Tert-Butanesulfinamide | C4H11NOS | CID 3382465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butanesulfinamide CAS#: 146374-27-8 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Synthesis of Amines with tert-Butanesulfinamide and Its Application [jstage.jst.go.jp]

- 11. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 12. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. lib.ysu.am [lib.ysu.am]

The Cornerstone of Chiral Amine Synthesis: A Technical Guide to Tert-Butanesulfinamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and application of tert-butanesulfinamide in asymmetric synthesis. Since its introduction, this chiral auxiliary has become an indispensable tool for the stereoselective synthesis of a vast array of chiral amines, which are critical components of numerous pharmaceuticals and biologically active molecules. This document details the seminal contributions that established tert-butanesulfinamide as a robust and versatile reagent, presents key quantitative data in a structured format, and offers detailed experimental protocols for its synthesis and application. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying principles and practical execution of this powerful methodology.

A Historical Perspective: The Genesis of a Powerful Chiral Auxiliary

The field of asymmetric synthesis was significantly advanced with the introduction of tert-butanesulfinamide by Jonathan A. Ellman and his coworkers in 1997.[1] Prior to this, the synthesis of enantiomerically pure amines often relied on methods that were either substrate-specific or required harsh reaction conditions. Ellman's breakthrough was the development of a chiral amine equivalent that could be readily prepared in either enantiomeric form and subsequently used to synthesize a wide variety of chiral amines with high stereocontrol.[2][3]

The power of this methodology lies in the formation of N-tert-butanesulfinyl imines, which are stable, yet reactive intermediates. The chiral tert-butanesulfinyl group serves a dual purpose: it acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic attack on the imine carbon, and it functions as a protecting group for the resulting amine.[4] The facile cleavage of the sulfinyl group under mild acidic conditions to afford the free amine further enhances the utility of this reagent.[5][6][7]

The initial synthesis of enantiomerically pure tert-butanesulfinamide involved the asymmetric oxidation of di-tert-butyl disulfide.[8][9] Subsequent refinements to this process have made both enantiomers of the auxiliary readily and affordably available on a large scale, contributing to its widespread adoption in both academic and industrial laboratories.[8][10]

Synthesis of Tert-Butanesulfinamide and its Imines: Key Methodologies

The successful application of tert-butanesulfinamide chemistry hinges on the efficient preparation of both the auxiliary itself and the corresponding N-tert-butanesulfinyl imines.

Synthesis of Enantiomerically Pure Tert-Butanesulfinamide

The most common and scalable method for preparing enantiopure tert-butanesulfinamide begins with the catalytic asymmetric oxidation of the inexpensive starting material, di-tert-butyl disulfide.

Caption: Synthesis of Enantiopure Tert-Butanesulfinamide.

Formation of N-tert-Butanesulfinyl Imines

The condensation of tert-butanesulfinamide with aldehydes and ketones is a crucial step that forms the key electrophilic intermediate. Various conditions have been developed to accommodate a wide range of carbonyl compounds.

Caption: Formation of N-tert-Butanesulfinyl Imines.

Asymmetric Synthesis of Chiral Amines: Quantitative Data

The versatility of tert-butanesulfinamide is demonstrated by its successful application in the synthesis of a diverse range of chiral amines. The following tables summarize the quantitative data for key transformations.

Table 1: Synthesis of N-tert-Butanesulfinyl Imines

| Entry | Carbonyl Compound | Dehydrating Agent | Yield (%) | Reference |

| 1 | Benzaldehyde | CuSO₄ | 95 | [11][12] |

| 2 | Isobutyraldehyde | CuSO₄ | 90 | [11][12] |

| 3 | p-Anisaldehyde | CuSO₄ | 81 | [11][12] |

| 4 | Pivaldehyde | Ti(OEt)₄ | 82 | [11][12] |

| 5 | Acetophenone | Ti(OEt)₄ | 85 | [11][12] |

| 6 | 2-Hexanone | Ti(OEt)₄ | 77 | [11][12] |

Table 2: Asymmetric Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

| Entry | Aldimine (R¹) | Grignard Reagent (R²) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | Ph | MeMgBr | CH₂Cl₂ | 95 | >99:1 | [13][14] |

| 2 | i-Pr | PhMgBr | CH₂Cl₂ | 94 | 98:2 | [13] |

| 3 | c-Hex | EtMgBr | Toluene | 85 | 96:4 | [13] |

| 4 | 2-Thienyl | n-BuMgBr | THF | 91 | 97:3 | [13] |

Table 3: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines

| Entry | Imine | Reducing Agent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | (Rs,E)-N-(benzylidene)-TBSA | NaBH₄ | 98 | 96:4 | [15] |

| 2 | (Rs,E)-N-(benzylidene)-TBSA | L-Selectride | 95 | 3:97 | [15] |

| 3 | (Rs,E)-N-(1-phenylethylidene)-TBSA | NaBH₄ | 92 | 95:5 | [15] |

| 4 | (Rs,E)-N-(1-phenylethylidene)-TBSA | L-Selectride | 90 | 5:95 | [15] |

Detailed Experimental Protocols

The following protocols are representative examples of the key steps in the application of tert-butanesulfinamide for asymmetric amine synthesis.

Protocol 1: Synthesis of (R)-tert-Butanesulfinamide

This procedure is adapted from the improved synthesis reported by Ellman and coworkers.[8]

-

Catalyst Preparation: To a round-bottom flask is added (1S,2R)-(-)-cis-1-amino-2-indanol and 3,5-di-tert-butyl salicylaldehyde (B1680747) in ethanol. The mixture is stirred, and the solvent is removed under reduced pressure to yield the chiral ligand. The ligand and vanadyl bis-acetylacetonate are then stirred in acetone.

-

Asymmetric Oxidation: Di-tert-butyl disulfide is added to the catalyst solution and cooled to 0 °C. 30% aqueous hydrogen peroxide is added slowly via syringe pump over several hours.

-

Workup and Isolation: After the reaction is complete, the mixture is quenched and extracted. The organic layers are combined, dried, and concentrated.

-

Nucleophilic Displacement: The crude tert-butyl tert-butanethiosulfinate is dissolved in THF and added to a solution of lithium amide in liquid ammonia (B1221849) at -78 °C.

-

Purification: The reaction is quenched, and the product is extracted. The crude product is purified by trituration and recrystallization to afford enantiomerically pure (R)-tert-butanesulfinamide.[16]

Protocol 2: Synthesis of an N-tert-Butanesulfinyl Imine

This protocol describes the general procedure for the condensation of tert-butanesulfinamide with an aldehyde using copper(II) sulfate (B86663).[11][12]

-

Reaction Setup: To a flask containing a stir bar, add (R)-tert-butanesulfinamide, the aldehyde (1.1 equivalents), and anhydrous copper(II) sulfate (2.0 equivalents).

-

Reaction Execution: Add dichloromethane (B109758) as the solvent and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts. Wash the celite pad with dichloromethane. Concentrate the filtrate under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Asymmetric Addition of a Grignard Reagent

This protocol outlines the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine.[13][14]

-

Reaction Setup: Dissolve the N-tert-butanesulfinyl aldimine in an anhydrous solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to the desired temperature (typically -48 °C to -78 °C).

-

Nucleophilic Addition: Slowly add the Grignard reagent (typically 1.2-1.5 equivalents) via syringe. Stir the reaction mixture at the low temperature until the starting material is consumed, as monitored by TLC.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting sulfinamide by flash column chromatography on silica gel.

Protocol 4: Cleavage of the tert-Butanesulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the primary amine hydrochloride.[5][6][7]

-

Deprotection: Dissolve the purified N-tert-butanesulfinyl amine in methanol (B129727). Add a solution of hydrochloric acid in dioxane or methanol (typically 4 M).

-

Isolation: Stir the mixture at room temperature. The amine hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The resulting amine hydrochloride can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexanes to remove any soluble impurities. The product is then dried under vacuum.

Conclusion

Tert-butanesulfinamide has fundamentally transformed the landscape of asymmetric amine synthesis. Its discovery and development by Jonathan A. Ellman and his group provided a broadly applicable, highly stereoselective, and practical method for accessing a vast array of chiral amines. The operational simplicity of the procedures, coupled with the ready availability of the chiral auxiliary, has solidified its position as a go-to reagent for chemists in both academic and industrial settings. The continued exploration of new applications for tert-butanesulfinamide and its derivatives ensures that it will remain a cornerstone of modern asymmetric synthesis for the foreseeable future.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bristol.ac.uk [bristol.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Applications of tert-Butanesulfinamide_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

Tert-Butanesulfinamide as a Chiral Auxiliary in Organic Chemistry: An In-depth Technical Guide

Introduction

Tert-butanesulfinamide, often referred to as Ellman's auxiliary, has emerged as a cornerstone in modern asymmetric synthesis since its introduction by Jonathan A. Ellman.[1] This organosulfur compound serves as a versatile chiral auxiliary, enabling the stereoselective synthesis of a vast array of chiral amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals.[2][3] Its widespread adoption in both academic and industrial settings can be attributed to its high efficiency in inducing chirality, the stability of its intermediates, and the straightforward removal of the auxiliary group under mild acidic conditions.[4][5] This technical guide provides a comprehensive overview of the synthesis of tert-butanesulfinamide, its application in the asymmetric synthesis of amines, and detailed experimental protocols for key transformations.

Synthesis of Enantiopure Tert-Butanesulfinamide

The practical and scalable synthesis of enantiopure tert-butanesulfinamide is crucial for its broad utility. The most common and efficient method involves a two-step sequence starting from the inexpensive starting material, di-tert-butyl disulfide.[2][6][7] This process entails the catalytic asymmetric oxidation of the disulfide to the corresponding thiosulfinate, followed by the cleavage of the disulfide bond with lithium amide.

Core Application: Asymmetric Synthesis of Chiral Amines

The primary application of tert-butanesulfinamide lies in its role as a chiral ammonia (B1221849) equivalent for the asymmetric synthesis of primary and secondary amines. The general strategy involves three key steps:

-

Formation of N-tert-Butanesulfinyl Imine: Condensation of tert-butanesulfinamide with an aldehyde or ketone.

-

Diastereoselective Nucleophilic Addition: Reaction of the N-tert-butanesulfinyl imine with a nucleophile.

-

Cleavage of the Chiral Auxiliary: Removal of the tert-butanesulfinyl group to afford the chiral amine.[8]

The stereochemical outcome of the nucleophilic addition is generally controlled by a chelation-controlled transition state, where the metal cation of the nucleophile coordinates to both the oxygen of the sulfinyl group and the imine nitrogen. This rigid six-membered ring transition state favors the approach of the nucleophile from one face of the imine, leading to high diastereoselectivity.

Quantitative Data Summary

The effectiveness of tert-butanesulfinamide as a chiral auxiliary is evident from the high yields and stereoselectivities achieved in various reactions.

Table 1: Synthesis of N-tert-Butanesulfinyl Imines from Aldehydes and Ketones [6][9]

| Carbonyl Compound | Reagent | Solvent | Yield (%) |

| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 90 |

| p-Anisaldehyde | CuSO₄ | CH₂Cl₂ | 81 |

| Pivaldehyde | Ti(OEt)₄ | THF | 82 |

| Acetophenone | Ti(OEt)₄ | THF | 91 |

| 2-Hexanone | Ti(OEt)₄ | THF | 85 (5:1 E/Z) |

Table 2: Diastereoselective Addition of Nucleophiles to N-tert-Butanesulfinyl Imines [10]

| Imine Substrate | Nucleophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| N-Sulfinylbenzaldimine | PhMgBr | Toluene (B28343) | 95 | >99:1 |

| N-Sulfinylisobutyraldimine | EtMgBr | CH₂Cl₂ | 94 | 96:4 |

| N-Sulfinylacetophenone imine | MeLi / Me₃Al | Toluene | 85 | 98:2 |

| N-Sulfinyl-3-pentanone imine | n-BuLi / Me₃Al | Toluene | 89 | 97:3 |

Table 3: Asymmetric Reduction of N-tert-Butanesulfinyl Ketimines [11][12]

| Ketimine Substrate | Reducing Agent | Additive | Yield (%) | Diastereomeric Ratio (dr) |

| N-Sulfinylacetophenone imine | NaBH₄ | Ti(OEt)₄ | 97 | 96:4 |

| N-Sulfinylpropiophenone imine | NaBH₄ | Ti(OEt)₄ | 83 | 92:8 |

| N-Sulfinyl-2-butanone imine | L-Selectride | - | 85 | >99:1 |

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-Butanesulfinamide (Large-Scale) [2][7]

This procedure is an improved, scalable method for the synthesis of tert-butanesulfinamide.

-

Step 1: Asymmetric Oxidation of Di-tert-butyl Disulfide. To a solution of the chiral ligand (prepared from cis-1-amino-indan-2-ol) and vanadyl acetylacetonate (B107027) in acetone, di-tert-butyl disulfide is added. The mixture is cooled, and 30% hydrogen peroxide is added slowly while maintaining the temperature. After the reaction is complete, the solvent is removed under reduced pressure.

-

Step 2: Cleavage of the Thiosulfinate. The crude tert-butyl tert-butanethiosulfinate is dissolved in an appropriate solvent. In a separate flask, lithium amide is prepared in situ from lithium metal and liquid ammonia. The thiosulfinate solution is then added to the lithium amide suspension. Upon completion of the reaction, the ammonia is evaporated, and the reaction is quenched. The product is extracted and purified by crystallization to yield enantiomerically pure tert-butanesulfinamide. A simple trituration of the crude product with hexanes can provide the product in 95% ee and 75% overall yield from di-tert-butyl disulfide. A single recrystallization can then provide the final product in >99% ee.[2]

Protocol 2: Formation of N-tert-Butanesulfinyl Aldimine using CuSO₄ [6][9]

This method is effective for a wide range of aldehydes.

-

To a suspension of anhydrous CuSO₄ (2.2 equiv) in CH₂Cl₂ is added (R)-tert-butanesulfinamide (1.0 equiv).

-

The aldehyde (1.1 equiv) is then added, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica (B1680970) gel to afford the pure N-tert-butanesulfinyl aldimine.

Protocol 3: Formation of N-tert-Butanesulfinyl Ketimine using Ti(OEt)₄ [6][9]

This protocol is suitable for the condensation of ketones with tert-butanesulfinamide.

-

To a solution of (R)-tert-butanesulfinamide (1.0 equiv) and the ketone (2.0 equiv) in THF is added Ti(OEt)₄ (2.0 equiv).

-

The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours.

-

The reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.

-

The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel.

Protocol 4: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine [10]

This procedure outlines the general method for the addition of Grignard reagents.

-

A solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in a non-coordinating solvent such as toluene or CH₂Cl₂ is cooled to -48 °C or -78 °C.

-

The Grignard reagent (1.5-2.0 equiv) is added dropwise to the cooled solution.

-

The reaction is stirred at this temperature for 3-6 hours or until TLC analysis indicates complete consumption of the starting imine.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by flash chromatography.

Protocol 5: Cleavage of the tert-Butanesulfinyl Group [13]

This is a standard procedure for the deprotection of the chiral amine.

-

The N-tert-butanesulfinyl amine is dissolved in methanol.

-

A solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or ethereal HCl) is added (2.0-4.0 equiv).

-

The reaction is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure to yield the amine hydrochloride salt.

-

The free amine can be obtained by neutralization with a base and subsequent extraction.

Tert-butanesulfinamide has proven to be an exceptionally valuable and versatile chiral auxiliary in asymmetric organic synthesis. Its straightforward preparation, the high stereoselectivity it imparts in nucleophilic additions to its corresponding imines, and the ease of its removal make it an indispensable tool for the synthesis of chiral amines. The methodologies presented in this guide offer robust and reliable pathways for the preparation of a wide range of enantiomerically enriched amine-containing molecules, which are of significant interest to the pharmaceutical and chemical industries. The continued development of new applications for this remarkable reagent will undoubtedly further expand its impact on modern organic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 7. Improved synthesis of tert-butanesulfinamide suitable for large-scale production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. lib.ysu.am [lib.ysu.am]

- 12. Asymmetric Reduction of tert-Butanesulfinyl Ketimines by N-Heterocyclic Carbene Boranes [organic-chemistry.org]

- 13. bristol.ac.uk [bristol.ac.uk]

The Core Mechanism of Tert-Butanesulfinamide in Stereoselective Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butanesulfinamide, a chiral auxiliary developed by Ellman, has become an indispensable tool in modern asymmetric synthesis.[1][2] Its remarkable success lies in its ability to facilitate the stereoselective synthesis of a vast array of chiral amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and agrochemicals.[3] This technical guide provides an in-depth exploration of the mechanism of action of tert-butanesulfinamide, detailing the underlying principles of stereocontrol, providing key experimental protocols, and presenting quantitative data to showcase its efficacy.

Introduction: The Power of a Chiral Auxiliary

The fundamental principle behind the utility of tert-butanesulfinamide lies in its role as a chiral auxiliary . It is a chiral molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved to reveal the final chiral product.

The key features that contribute to the widespread adoption of tert-butanesulfinamide in both academic and industrial settings are:

-

High Stereoselectivity: It consistently delivers high levels of diastereoselectivity in nucleophilic additions to the derived imines.[4]

-

Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, as well as various nucleophiles.[1][4]

-

Mild Reaction Conditions: The formation of intermediates and subsequent reactions are typically carried out under mild conditions.[3]

-

Facile Cleavage: The auxiliary can be easily removed under acidic conditions without racemization of the newly formed stereocenter.[5]

-

Recyclability: Efficient protocols have been developed for the recovery and recycling of the chiral auxiliary, enhancing the economic viability of the process.[6][7]

The Core Mechanism: A Step-by-Step Analysis

The stereoselective synthesis of chiral amines using tert-butanesulfinamide can be dissected into three key steps:

-

Formation of N-tert-Butanesulfinyl Imine: The chiral auxiliary is condensed with a prochiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine (sulfinimine).

-

Diastereoselective Nucleophilic Addition: A nucleophile attacks the electrophilic imine carbon, with the bulky tert-butylsulfinyl group directing the approach of the nucleophile to one of the two diastereotopic faces.

-

Cleavage of the Chiral Auxiliary: The tert-butanesulfinyl group is removed by acid-mediated hydrolysis to afford the desired chiral amine.

Step 1: Formation of N-tert-Butanesulfinyl Imines

The condensation of tert-butanesulfinamide with aldehydes or ketones is a critical first step. This reaction is typically facilitated by a Lewis acid or a dehydrating agent to drive the equilibrium towards the imine product.[1][8]

Commonly used reagents for this transformation include:

-

Copper(II) Sulfate (CuSO₄): A mild and effective reagent, particularly for a wide range of aldehydes.[1][8]

-

Titanium(IV) Ethoxide (Ti(OEt)₄): A more potent Lewis acid, often necessary for the condensation of less reactive ketones.[1][8]

-

Magnesium Sulfate (MgSO₄): A simple dehydrating agent, though often less efficient than Lewis acidic alternatives.[9]

The choice of reagent depends on the reactivity of the carbonyl compound. For most aldehydes, CuSO₄ provides excellent yields. For ketones, the stronger Lewis acid Ti(OEt)₄ is generally required to achieve high conversion.[1][8]

Experimental Protocol: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

Materials:

-

(R)- or (S)-tert-Butanesulfinamide

-

Aldehyde or Ketone

-

Anhydrous Copper(II) Sulfate (for aldehydes) or Titanium(IV) Ethoxide (for ketones)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Celite

Procedure for Aldehydes (using CuSO₄):

-

To a solution of the aldehyde (1.0 equiv) in anhydrous DCM (0.5 M) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv).

-

Anhydrous CuSO₄ (2.0 equiv) is added, and the mixture is stirred vigorously at room temperature.

-

The reaction is monitored by TLC until the starting aldehyde is consumed (typically 4-12 hours).

-

The reaction mixture is filtered through a pad of Celite, and the filter cake is washed with DCM.

-

The combined filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Procedure for Ketones (using Ti(OEt)₄):

-

To a solution of the ketone (1.0 equiv) in anhydrous THF (0.5 M) is added (R)- or (S)-tert-butanesulfinamide (1.1 equiv).

-

Titanium(IV) ethoxide (1.1 equiv) is added dropwise, and the reaction mixture is heated to reflux.

-

The reaction is monitored by TLC until the starting ketone is consumed (typically 12-24 hours).

-

The reaction is cooled to room temperature and quenched by the slow addition of brine.

-

The resulting mixture is filtered through Celite, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Diastereoselective Nucleophilic Addition

This is the stereochemistry-defining step of the sequence. The chiral N-tert-butanesulfinyl imine reacts with a nucleophile, and the stereochemical outcome is dictated by the steric and electronic properties of the sulfinyl group.

The generally accepted model for the high diastereoselectivity observed involves a chelated, chair-like six-membered transition state .[10] In the case of Grignard reagents, the magnesium atom is believed to coordinate to both the sulfinyl oxygen and the imine nitrogen. This coordination locks the conformation of the sulfinimine, presenting one face of the C=N double bond for nucleophilic attack. The bulky tert-butyl group orients itself in a pseudo-equatorial position to minimize steric interactions, thereby directing the incoming nucleophile to the opposite, less hindered face.

This is illustrated in the following diagram for the addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine:

A simplified representation of the chelated transition state model for Grignard addition.

The stereochemical outcome can sometimes be reversed by changing the nucleophile or reaction conditions, suggesting that non-chelated, open transition states may also be operative in certain cases.[11]

A wide variety of nucleophiles can be employed in this reaction, including:

-

Grignard reagents (RMgX)

-

Organolithium reagents (RLi)

-

Organozinc reagents (R₂Zn)

-

Enolates

-

Hydride reagents (for reductions)

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the tert-butanesulfinyl group to unmask the chiral amine. This is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (B129727) or ethanol.[5] The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of the solvent on the sulfur atom, leading to the formation of the amine hydrochloride salt and a sulfinate ester.

Experimental Protocol: General Procedure for the Cleavage of the Tert-Butanesulfinyl Group

Materials:

-

N-tert-Butanesulfinyl-protected amine

-

Anhydrous Methanol or Ethanol

-

Concentrated Hydrochloric Acid or HCl in Dioxane

-

Diethyl Ether

Procedure:

-

The N-tert-butanesulfinyl-protected amine (1.0 equiv) is dissolved in anhydrous methanol (0.2 M).

-

The solution is cooled to 0 °C, and a solution of HCl in dioxane (e.g., 4 M, 2.0-3.0 equiv) is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-2 hours).

-

The solvent is removed under reduced pressure.

-

Diethyl ether is added to the residue to precipitate the amine hydrochloride salt.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the pure chiral amine hydrochloride.

Quantitative Data: Diastereoselectivity in Action

The high diastereoselectivity of nucleophilic additions to N-tert-butanesulfinyl imines is a hallmark of this methodology. The following tables summarize representative data for various substrates and nucleophiles.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

| Aldehyde (RCHO) | Grignard Reagent (R'MgBr) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzaldehyde | MeMgBr | >99:1 | 95 |

| Benzaldehyde | EtMgBr | 98:2 | 94 |

| Isobutyraldehyde | PhMgBr | 96:4 | 91 |

| Cyclohexanecarboxaldehyde | MeMgBr | >99:1 | 92 |

| Cinnamaldehyde | EtMgBr | 95:5 | 88 |

Data compiled from various sources in the literature.

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines

| Ketone (RCOR') | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| Acetophenone | NaBH₄, Ti(OEt)₄ | 96:4 | 97 |

| Propiophenone | NaBH₄, Ti(OEt)₄ | 95:5 | 92 |

| 2-Hexanone | NaBH₄, Ti(OEt)₄ | 92:8 | 85 |

| Cyclohexyl methyl ketone | L-Selectride | >99:1 | 90 |

| Benzophenone | NaBH₄, Ti(OEt)₄ | 90:10 | 88 |

Data compiled from various sources in the literature.[12][13]

Visualizing the Process: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the overall workflow and the proposed mechanistic pathways.

Diagram 1: Overall Experimental Workflow

A flowchart of the synthesis of chiral amines using tert-butanesulfinamide.

Diagram 2: Mechanistic Rationale for Stereoselectivity

A diagram illustrating the energetic preference for the transition state leading to the major product.

Conclusion

Tert-butanesulfinamide has proven to be a robust and highly effective chiral auxiliary for the asymmetric synthesis of a diverse range of chiral amines. Its mechanism of action, proceeding through a well-defined, chelated transition state, provides a reliable and predictable means of controlling stereochemistry. The operational simplicity of the procedures, coupled with the high yields and diastereoselectivities, ensures its continued and widespread use in both academic research and the pharmaceutical industry. The ability to recycle the chiral auxiliary further enhances its appeal from an economic and sustainability perspective. This guide provides a foundational understanding of the core principles and practical applications of this powerful synthetic tool.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 9. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 10. (S)-(-)-tert-Butylsulfinamide | 343338-28-3 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. lib.ysu.am [lib.ysu.am]

- 13. Asymmetric Reduction of tert-Butanesulfinyl Ketimines by N-Heterocyclic Carbene Boranes [organic-chemistry.org]

The Cornerstone of Chiral Amine Synthesis: A Technical Guide to Tert-Butanesulfinamide

Introduction: First introduced in 1997 by Professor Jonathan A. Ellman and his team, tert-butanesulfinamide has emerged as an exceptionally versatile and robust chiral auxiliary in modern organic synthesis. This reagent, often referred to as Ellman's auxiliary, provides a reliable and highly stereoselective pathway for the synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products.[1][2][3] More than 80% of all drug candidates contain amine functionality, highlighting the critical importance of methods for their asymmetric synthesis.[3] The widespread adoption of tert-butanesulfinamide is due to its high efficiency in inducing stereoselectivity, the stability of its intermediates, and the straightforward removal of the auxiliary group under mild acidic conditions.[4]

This technical guide provides an in-depth overview of the key literature, seminal synthetic protocols, and applications of tert-butanesulfinamide, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Synthetic Strategy: The Three-Step Pathway

The asymmetric synthesis of primary chiral amines using tert-butanesulfinamide is predominantly achieved through a reliable three-step sequence.[1][2] This methodology serves as a chiral ammonia (B1221849) equivalent, allowing for the stereocontrolled formation of a C-N bond.

-

Condensation: The sequence begins with the condensation of enantiomerically pure (R)- or (S)-tert-butanesulfinamide with an aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine.

-

Nucleophilic Addition: A nucleophile, typically an organometallic reagent like a Grignard or organolithium compound, adds diastereoselectively to the imine carbon. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus establishing the new stereocenter with high fidelity.

-

Deprotection: The final step involves the cleavage of the N-S bond with a strong acid, such as HCl, in a protic solvent like methanol (B129727) or isopropanol. This liberates the desired chiral primary amine as its hydrochloride salt, while the chiral auxiliary can be recovered and recycled.[5]

The overall workflow is a powerful method for creating highly enantioenriched amines from simple, achiral precursors.

Seminal Literature

The development and application of tert-butanesulfinamide chemistry are detailed in several key publications, which have become foundational texts for chemists in the field.

| Publication Title | Journal | Year | Contribution |

| Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews | 2010 | A comprehensive review by Robak, Herbage, and Ellman detailing the synthesis of the auxiliary and its vast applications in preparing chiral amines, amino alcohols, and amino acids. |

| Asymmetric Synthesis of Amines Using tert-Butanesulfinamide | Nature Protocols | 2013 | Provides a detailed, step-by-step experimental procedure for the three-step sequence, including troubleshooting and characterization, for preparing a propargylic tertiary carbinamine.[1][2][6] |

| Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines...by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones | The Journal of Organic Chemistry | 1999 | A foundational paper from the Ellman group establishing the first general and high-yielding methods for forming N-tert-butanesulfinyl imines from a wide range of carbonyl compounds using Lewis acidic dehydrating agents.[7] |

| Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines | The Journal of Organic Chemistry | 2003 | Demonstrates the high diastereoselectivity of Grignard and organolithium additions to sulfinylimines and explores the reversal of selectivity based on the choice of organometallic reagent and solvent.[8] |

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps in the synthesis of chiral amines using (R)-tert-butanesulfinamide.

Table 1: Condensation of (R)-tert-Butanesulfinamide with Carbonyls

The formation of N-tert-butanesulfinyl imines is a high-yielding reaction. The choice of dehydrating agent is crucial and depends on the reactivity of the carbonyl compound.[7]

| Carbonyl Compound | Dehydrating Agent | Solvent | Yield (%) | Reference |

| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 90-95 | JOC 1999, 64, 1278 |

| Benzaldehyde | CuSO₄ | CH₂Cl₂ | 93 | JOC 1999, 64, 1278 |

| Pivaldehyde | Ti(OEt)₄ | THF | 82 | JOC 1999, 64, 1278 |

| Acetophenone | Ti(OEt)₄ | THF | 86 | JOC 1999, 64, 1278 |

| Cyclohexanone | Ti(OEt)₄ | THF | 91 | JOC 1999, 64, 1278 |

Table 2: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines

This step establishes the crucial stereocenter. The diastereomeric ratio (dr) is typically very high, demonstrating the powerful directing effect of the chiral auxiliary.

| Imine Derived From | Grignard Reagent (R-MgBr) | Solvent | Yield (%) | dr | Reference |

| Benzaldehyde | EtMgBr | CH₂Cl₂ | 98 | 92:8 | JACS 1997, 119, 9913 |

| Benzaldehyde | PhMgBr | Toluene | 91 | >99:1 | JOC 2003, 68, 6066 |

| Isobutyraldehyde | MeMgBr | CH₂Cl₂ | 94 | 98:2 | JACS 1997, 119, 9913 |

| 3-Phenylpropanal | MeMgBr | CH₂Cl₂ | 95 | 98:2 | JACS 1997, 119, 9913 |

| Acetophenone | MeMgBr | THF | 84 | 88:12 | JOC 1999, 64, 1278 |

Detailed Experimental Protocols

The following is a representative, multi-step protocol adapted from the seminal literature for the synthesis of a chiral amine.

Step 1: Synthesis of N-tert-Butanesulfinyl Imine

This procedure is for the condensation of an aldehyde with tert-butanesulfinamide using copper(II) sulfate (B86663) as the dehydrating agent.

-

Reaction Setup: To a flask containing a magnetic stir bar, add (R)-tert-butanesulfinamide (1.0 equiv), the aldehyde (1.1-1.2 equiv), and anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Dehydrating Agent: Add anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv) to the solution.

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction time can vary from 6 to 24 hours depending on the aldehyde.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting tert-butanesulfinamide is fully consumed.

-

Workup: Filter the reaction mixture through a pad of Celite, washing the filter cake with additional CH₂Cl₂.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting N-tert-butanesulfinyl imine is often pure enough for the next step but can be further purified by flash column chromatography if necessary.

Step 2 & 3: Diastereoselective Grignard Addition and In-Situ Deprotection

This procedure details the nucleophilic addition and subsequent acidic cleavage to yield the final chiral amine hydrochloride.

-

Imine Preparation: Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂) in a flask under an inert atmosphere (N₂ or Ar) and cool to -48 °C or -78 °C in a dry ice/acetone bath.

-

Grignard Addition: Add the Grignard reagent (e.g., MeMgBr, 1.5-2.0 equiv) dropwise to the cooled solution, maintaining the low temperature.

-

Reaction: Stir the reaction at the low temperature for 3-6 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extraction: Allow the mixture to warm to room temperature, then extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude N-tert-butanesulfinyl-protected amine can be purified by chromatography at this stage to determine diastereoselectivity.

-

Cleavage of the Auxiliary: Dissolve the crude or purified sulfinamide in methanol (MeOH). Add a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 3-4 equiv) and stir the mixture at room temperature for 1 hour.

-

Product Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to precipitate the amine hydrochloride salt. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the pure chiral amine hydrochloride.

This robust and highly diastereoselective methodology has cemented tert-butanesulfinamide as an indispensable tool in the synthesis of complex, high-value chiral molecules within the pharmaceutical and chemical industries.

References

- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of amines using tert-butanesulfinamide | Semantic Scholar [semanticscholar.org]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Enantiopure tert-Butanesulfinamide from Di-tert-butyl Disulfide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butanesulfinamide, often referred to as Ellman's auxiliary, is a cornerstone reagent in modern asymmetric synthesis, enabling the construction of a vast array of chiral amines essential for pharmaceutical development.[1][2][3] Its efficacy stems from its role as a versatile chiral ammonia (B1221849) equivalent.[4][5] This technical guide details a robust and scalable two-step synthesis of enantiopure tert-butanesulfinamide commencing from the inexpensive industrial byproduct, di-tert-butyl disulfide.[4][6][7][8] The synthesis hinges on a catalytic, enantioselective oxidation to form a key thiosulfinate intermediate, followed by amidation. This document provides in-depth experimental protocols, quantitative analysis of reaction performance, and graphical representations of the synthetic workflow to aid researchers in implementing this critical transformation.

Introduction

Chiral amines are ubiquitous structural motifs in a significant percentage of pharmaceutical agents and bioactive molecules.[2][3] The development of reliable methods for their stereocontrolled synthesis is therefore of paramount importance. In 1997, Jonathan A. Ellman and his group introduced tert-butanesulfinamide as a highly effective chiral auxiliary for this purpose.[1] Condensation of the sulfinamide with aldehydes or ketones yields N-tert-butanesulfinyl imines, which undergo highly diastereoselective additions of a wide range of nucleophiles.[1][7] Subsequent mild acidic cleavage of the sulfinyl group affords the desired chiral primary amines in high enantiomeric purity.[1][7]

The most practical and cost-effective route to enantiopure tert-butanesulfinamide begins with di-tert-butyl disulfide, an inexpensive petroleum byproduct.[4][6][7] The synthesis proceeds in two key steps:

-

Asymmetric Oxidation: Catalytic enantioselective oxidation of di-tert-butyl disulfide to produce the chiral intermediate, tert-butyl tert-butanethiosulfinate.[1][9]

-

Amidation: Stereospecific displacement of the tert-butyl thiolate group with an amide source, typically lithium amide, to yield the final tert-butanesulfinamide product.[1][7][9]

Early iterations of this synthesis suffered from scalability issues, particularly in the oxidation step which used a biphasic chloroform/water system that was sensitive to stirring rates and vessel shape.[6] Subsequent methodological improvements, however, have led to a homogeneous reaction system that is robust, scalable to the kilogram level, and utilizes more environmentally benign solvents like acetone (B3395972).[4][6][10]

Synthetic Pathway Overview

The overall transformation from di-tert-butyl disulfide to enantiopure tert-butanesulfinamide is a two-step process. The first step establishes the crucial sulfur-centered stereochemistry via a vanadium-catalyzed asymmetric oxidation.

Caption: Overall two-step synthesis workflow.

Key Step 1: Catalytic Asymmetric Oxidation

The cornerstone of this synthesis is the enantioselective oxidation of the prochiral di-tert-butyl disulfide. This step creates the chiral sulfur center that is carried through to the final product.

Reaction Conditions and Performance

The optimized, scalable protocol employs a vanadium catalyst, a chiral Schiff base ligand, and hydrogen peroxide as the terminal oxidant in a homogeneous acetone solution.[4][6] This improved method avoids the problems associated with earlier biphasic systems.[6]

Workflow for Asymmetric Oxidation:

Caption: Experimental workflow for the oxidation step.

Quantitative Data

The performance of the asymmetric oxidation is highly dependent on the choice of chiral ligand and solvent. The move to a homogeneous system using acetone proved critical for scalability and reproducibility.[4][11]

| Parameter | Original Biphasic Method (Chloroform) | Improved Homogeneous Method (Acetone) | Reference |

| Solvent | Chloroform / Water | Acetone | [4][6] |

| Catalyst Loading | 0.25 mol % VO(acac)₂ | 0.5 mol % VO(acac)₂ | [5][9] |

| Concentration | ~0.5 M | 2.3 M | [4][6] |

| Yield of Thiosulfinate | ≥92% | >95% (crude) | [5][9] |

| Enantiomeric Excess (e.e.) | 91% | 91-95% | [5][9] |

| Scalability Issue | Poor beyond 1 mole | Readily run on kilogram scale | [4][6] |

Experimental Protocol: Asymmetric Oxidation

Adapted from Weix, D. J.; Ellman, J. A. Org. Synth. 2005, 82, 157.[5]

Materials:

-

(1S,2R)-1-[(2-Hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol (Chiral Ligand, 5.06 mmol)

-

Vanadyl bis-acetylacetonate (VO(acac)₂, 5.00 mmol)

-

Acetone (250 mL)

-

Di-tert-butyl disulfide (1.00 mol, 178 g)

-

30% Aqueous Hydrogen Peroxide (1.10 mol, 110 mL)

Procedure:

-

A 1-L three-neck round-bottomed flask equipped with an overhead stirrer is charged with the chiral ligand and vanadyl bis-acetylacetonate.[5]

-

Acetone is added, and the dark green mixture is stirred vigorously for 30 minutes, open to the air, to facilitate catalyst formation.[5]

-

Di-tert-butyl disulfide is added, and the resulting mixture is cooled to 0 °C in an ice bath.[5]

-

30% aqueous hydrogen peroxide is added slowly via syringe pump over a period of 20 hours. The reaction color changes from dark green to a deep purple upon addition.[5]

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate (B1220275) solution.

-

The mixture is transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude tert-butyl tert-butanethiosulfinate as an oil. This intermediate is often used in the next step without further purification.[4]

Note: The thiosulfinate intermediate should be stored at -20 °C, as it can gradually decompose at room temperature.[5]

Key Step 2: Amidation

In the second step, the chiral thiosulfinate is converted to tert-butanesulfinamide. This occurs via a nucleophilic attack by lithium amide on the sulfur atom, which proceeds with a complete inversion of stereochemistry.[7]

Reaction Conditions and Performance

The reaction is typically carried out at low temperatures in a mixture of liquid ammonia and a cosolvent like tetrahydrofuran (B95107) (THF).

| Parameter | Typical Value | Reference |

| Reagent | Lithium Amide (LiNH₂) | [9] |

| Solvent | Liquid Ammonia / THF | [9] |

| Temperature | -78 °C to -40 °C | - |

| Yield (from thiosulfinate) | 91% (crude) | [9] |

| Overall Yield (from disulfide) | 68-75% (after crystallization) | [4][7][9] |

| Enantiomeric Purity | >99% e.e. (after one crystallization) | [7][9] |

Experimental Protocol: Amidation and Purification

Adapted from Cogan, D. A. et al. J. Am. Chem. Soc. 1998, 120, 8011-8019.[9]

Materials:

-

Crude tert-butyl tert-butanethiosulfinate (from previous step, ~1.00 mol)

-

Tetrahydrofuran (THF), anhydrous

-

Liquid Ammonia (NH₃)

-

Lithium wire

Procedure:

-

A large three-neck flask is fitted with a dry ice condenser and an ammonia gas inlet. Ammonia gas is condensed into the flask at -78 °C.

-

A catalytic amount of an indicator (e.g., iron(III) nitrate) is added, followed by small pieces of lithium wire until a persistent blue color indicates the formation of dissolved electrons.

-

The crude tert-butyl tert-butanethiosulfinate, dissolved in anhydrous THF, is added dropwise to the lithium amide solution at -78 °C.

-

The reaction is stirred for 1-2 hours, after which it is carefully quenched by the addition of solid ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate. The remaining residue is taken up in an organic solvent and water.

-

The organic layer is separated, and the aqueous layer is extracted multiple times. The combined organic extracts are dried and concentrated.

-

Purification: The crude solid is triturated with hexanes to remove colored impurities.[5] A single recrystallization from boiling hexanes provides the final product as a white crystalline solid with >99% enantiomeric excess.[5][9] The final yield after recrystallization is typically 70-72%.[5]

Conclusion

The synthesis of enantiopure tert-butanesulfinamide from di-tert-butyl disulfide is a highly optimized and scalable process that is fundamental to modern asymmetric amine synthesis. The key advancements, particularly the development of a homogeneous catalytic oxidation system, have transformed an initially problematic reaction into a robust, kilogram-scale industrial process.[4][6][10] The detailed protocols and data presented herein provide a comprehensive guide for researchers to reliably produce this invaluable chiral auxiliary for applications in pharmaceutical discovery and development.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. scilit.com [scilit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of Tert-Butanesulfinamide as a Chiral Ammonia Equivalent: A Technical Guide

Introduction

tert-Butanesulfinamide, often referred to as Ellman's auxiliary, has emerged as a cornerstone in modern asymmetric synthesis, serving as a highly effective chiral ammonia (B1221849) equivalent.[1][2] Introduced by Jonathan A. Ellman in 1997, this versatile reagent has enabled the practical and highly stereoselective synthesis of a vast array of chiral primary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and biologically active natural products.[2][3] More than 80% of all drugs and drug candidates feature an amine functional group, highlighting the importance of stereocontrolled methods for their preparation.[4] The utility of tert-butanesulfinamide is underscored by its use in the large-scale industrial synthesis of numerous drug candidates and approved medicines.[4]

This technical guide provides an in-depth overview of the synthesis and application of tert-butanesulfinamide as a chiral auxiliary. It will detail the core principles of its use, provide experimental protocols for key transformations, and present quantitative data to illustrate the efficiency and stereoselectivity of these methods.

Core Principles

The synthetic strategy employing tert-butanesulfinamide for the asymmetric synthesis of chiral amines is typically a three-step process:

-

Condensation: The chiral tert-butanesulfinamide is condensed with a non-chiral aldehyde or ketone to form an N-tert-butanesulfinyl imine. This reaction is typically mediated by a Lewis acid or a dehydrating agent.[1][5]

-

Diastereoselective Nucleophilic Addition: A nucleophile, such as an organometallic reagent or a hydride, adds to the carbon-nitrogen double bond of the sulfinyl imine. The chiral tert-butanesulfinyl group directs the incoming nucleophile to one of the two faces of the imine, resulting in a high degree of diastereoselectivity.[1][6]

-

Deprotection: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine, typically as its hydrochloride salt.[7][8]

The success of this methodology hinges on several key features of the tert-butanesulfinyl group: it serves as a powerful chiral directing group, it activates the imine towards nucleophilic attack, and it can be easily removed under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[9][10]

Synthesis of N-tert-Butanesulfinyl Imines

The formation of the N-tert-butanesulfinyl imine is the crucial first step. The choice of conditions depends on the reactivity of the carbonyl compound.

Experimental Protocol: Condensation with Aldehydes (CuSO₄-mediated)

A general and efficient method for the condensation of aldehydes with tert-butanesulfinamide utilizes copper(II) sulfate (B86663) as a Lewis acidic dehydrating agent.[1][5]

Procedure: To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added the aldehyde (1.1 equiv) followed by anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv). The resulting suspension is stirred at room temperature for 12-24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude N-tert-butanesulfinyl aldimine is typically of high purity and can often be used in the next step without further purification.

Experimental Protocol: Condensation with Ketones (Ti(OEt)₄-mediated)

For less reactive ketones, a more potent Lewis acid such as titanium(IV) ethoxide is required to drive the condensation.[1][5]

Procedure: To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in tetrahydrofuran (B95107) (THF) is added the ketone (1.5 equiv) followed by titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv). The reaction mixture is heated to reflux for 5-12 hours. After cooling to room temperature, the mixture is poured into an equal volume of brine with vigorous stirring. The resulting slurry is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the N-tert-butanesulfinyl ketimine.

Diastereoselective Nucleophilic Additions

The stereochemical outcome of the amine synthesis is determined in the nucleophilic addition step. The tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the nucleophile to the opposite face.

Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

The addition of Grignard reagents is a widely used method for the synthesis of α-branched chiral amines.[6]

A solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in an anhydrous, non-coordinating solvent such as dichloromethane (CH₂Cl₂) or toluene (B28343) is cooled to -48 °C under an inert atmosphere (e.g., argon or nitrogen). The Grignard reagent (1.5-2.0 equiv, as a solution in THF or diethyl ether) is then added dropwise. The reaction is stirred at -48 °C for 4-6 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting N-tert-butanesulfinyl amine can be purified by flash chromatography.

Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines

The reduction of N-tert-butanesulfinyl ketimines provides access to chiral α-substituted amines. A variety of reducing agents can be employed, with sodium borohydride (B1222165) often providing good results, especially in the presence of a Lewis acid.[11]

In a one-pot procedure following the Ti(OEt)₄-mediated imine formation, the reaction mixture containing the crude N-tert-butanesulfinyl ketimine is cooled to -48 °C. A solution of sodium borohydride (NaBH₄, 2.0 equiv) in THF is then added. The reaction is stirred at -48 °C for 3-6 hours. The reaction is quenched by the slow addition of methanol (B129727), followed by saturated aqueous Rochelle's salt solution. The mixture is stirred at room temperature until the phases separate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The product can be purified by flash chromatography.

Deprotection of the Chiral Auxiliary